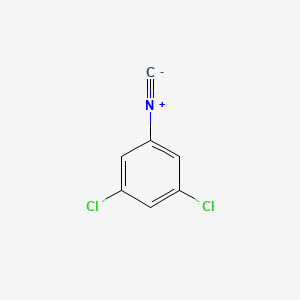

1,3-Dichloro-5-isocyanobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCILZQJNNCXZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209129 | |

| Record name | Benzene, 1,3-dichloro-5-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60357-67-7 | |

| Record name | Benzene, 1,3-dichloro-5-isocyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060357677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-5-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-5-isocyanobenzene: Properties, Synthesis, and Application

Section 1: Introduction and Scope

Welcome to a comprehensive technical examination of 1,3-Dichloro-5-isocyanobenzene (CAS No: 34893-92-0), a pivotal chemical intermediate. Also known by its IUPAC name, 3,5-Dichlorophenyl isocyanate, this compound is a highly reactive electrophile, a characteristic dictated by its potent isocyanate functional group. Its utility spans multiple domains of chemical synthesis, most notably as a foundational building block in the agrochemical industry for herbicides and as a versatile reagent in the landscape of pharmaceutical development and drug discovery.[1]

The dichloro-substituted phenyl ring provides metabolic stability and specific steric and electronic properties, while the isocyanate group serves as a reactive handle for constructing more complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard synthesis protocol, details methodologies for its structural characterization, discusses its chemical reactivity, and establishes rigorous safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for successful application in a laboratory or industrial setting.

Section 2: Molecular Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent experimental work. The key identifiers for this compound are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| Common Name | 3,5-Dichlorophenyl isocyanate | [1] |

| CAS Number | 34893-92-0 | |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.01 g/mol | [1] |

| InChI Key | XEFUJGURFLOFAN-UHFFFAOYSA-N | [1] |

| SMILES | O=C=Nc1cc(Cl)cc(Cl)c1 |

The molecule's structure, featuring a benzene ring substituted at the 1, 3, and 5 positions with an isocyanate group and two chlorine atoms, respectively, is visualized below. This meta-substitution pattern is critical to its electronic properties and reactivity.

Caption: 2D structure of this compound.

Section 3: Synthesis Pathway via Phosgenation

The industrial synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding primary amine.[2][3] For this compound, the precursor is 3,5-dichloroaniline. The causality is clear: the highly electrophilic carbon in phosgene (COCl₂) readily reacts with the nucleophilic amine, leading to the formation of the isocyanate group after the elimination of two molecules of HCl.

Protocol 3.1: Synthesis of this compound

-

Warning: This procedure involves phosgene, a highly toxic and hazardous gas, and should only be performed by trained personnel in a specialized, well-ventilated chemical fume hood with appropriate safety monitoring and scrubbing systems.

-

Reactor Preparation: Charge a suitable reaction vessel with an inert solvent, such as toluene. Dissolve 3,5-dichloroaniline in the solvent.[4]

-

Cold Phosgenation: Cool the reaction mixture to a temperature between -10°C and 0°C. This initial low temperature is crucial to control the exothermic reaction and minimize the formation of urea byproducts.[4]

-

Phosgene Introduction: Introduce gaseous phosgene into the stirred solution at a controlled rate. The reaction progress can be monitored by the cessation of HCl gas evolution. This step typically takes several hours.[4]

-

Hot Phosgenation/Digestion: After the initial reaction, transfer the mixture to a second vessel and heat to approximately 105°C. Maintain a gentle reflux. This "hot phosgenation" step ensures the conversion of any intermediate carbamoyl chloride to the final isocyanate product.[4]

-

Purging: Once the reaction is complete (indicated by the solution becoming transparent), purge the system with an inert gas like nitrogen to remove any residual phosgene and HCl. The off-gas must be directed through a caustic scrubber (e.g., NaOH solution) to neutralize these toxic gases.[4]

-

Isolation: The resulting product in the solvent can be used directly or isolated. For high purity, the solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.

Section 4: Core Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. The two chlorine atoms increase the molecular weight and boiling point compared to phenyl isocyanate, while also influencing the electronic nature of the ring. The isocyanate group is responsible for its characteristic reactivity and moisture sensitivity.[1]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light brown solid or low melting solid | [4] |

| Melting Point | 28 - 35 °C | [5] |

| Boiling Point | 244 °C (at 760 mmHg) | [5] |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility | Reacts with water to form an insoluble urea and release CO₂ | [1][3] |

Section 5: Spectroscopic Characterization - A Methodological Approach

Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the structural elucidation of this compound.

Caption: Standard workflow from synthesis to structural confirmation.

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most detailed map of the carbon and hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will identify all unique carbon atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Record ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.[6]

-

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

The aromatic region should display two distinct signals.

-

Due to the C₂ symmetry of the molecule, the two protons at the C2 and C6 positions are chemically equivalent and will appear as a single signal (a doublet or a narrow triplet).

-

The proton at the C4 position is unique and will appear as a separate signal (a triplet).

-

Based on data for 1,3-dichlorobenzene, these signals are expected in the δ 7.0-7.4 ppm range.[7] The electron-withdrawing nature of the isocyanate group will likely shift these signals slightly downfield.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Four signals are expected, corresponding to the four unique carbon environments.

-

C-NCO: The carbon attached to the isocyanate group.

-

C-Cl: The two equivalent carbons attached to the chlorine atoms.

-

C-H (ortho to NCO): The two equivalent carbons at the C2 and C6 positions.

-

C-H (para to NCO): The single carbon at the C4 position.

-

The isocyanate carbon (-N=C=O ) itself will appear significantly downfield, typically in the δ 120-140 ppm range.

-

Protocol 5.2: Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is exceptionally effective for identifying specific functional groups. The isocyanate group has a highly characteristic, strong, and sharp absorption band that is difficult to miss.

-

Methodology:

-

Sample Preparation: As the compound has a low melting point, a spectrum can be obtained by melting a small amount between two NaCl or KBr salt plates to form a thin liquid film.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 600 cm⁻¹.

-

-

Expected Characteristic Absorptions:

-

-N=C=O Stretch: A very strong, sharp, and prominent peak will be observed in the 2240-2280 cm⁻¹ region. This is the definitive signal for the isocyanate group.[8][9]

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong band is expected in the 1000-1100 cm⁻¹ region, characteristic of an aryl chloride.

-

Protocol 5.3: Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight and offers clues to the structure through fragmentation patterns. The presence of two chlorine atoms creates a distinctive isotopic pattern that serves as a powerful validation tool.

-

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Impact (EI) ionization source.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).

-

-

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): Aromatic compounds typically show a strong molecular ion peak. Due to the two chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic cluster of peaks will be observed for the molecular ion:

-

m/z 187 (M⁺): Containing two ³⁵Cl atoms. This will be the most intense peak in the cluster.

-

m/z 189 (M+2)⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

-

m/z 191 (M+4)⁺: Containing two ³⁷Cl atoms.

-

The relative intensity of these peaks will be approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.[10]

-

-

Key Fragments: Fragmentation may occur via the loss of the isocyanate group (-NCO, 42 Da) or a chlorine atom (-Cl, 35/37 Da).

-

Section 6: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate carbon.[11] It readily undergoes nucleophilic attack by alcohols, amines, and water.[3] This reactivity is harnessed in drug discovery, particularly in isocyanide-based multicomponent reactions (MCRs), to rapidly generate libraries of complex molecules from simple starting materials.[12]

The electron-withdrawing effect of the two chlorine atoms increases the electrophilicity of the isocyanate carbon, making it more reactive than non-halogenated analogs.[11]

Caption: General reaction of isocyanates with nucleophiles.

This fundamental reaction allows for the facile creation of stable urethane (from alcohols) or urea (from amines) linkages, which are common structural motifs in pharmaceuticals. By using this compound as a scaffold, medicinal chemists can systematically introduce a wide variety of functional groups (via the nucleophile) to explore structure-activity relationships (SAR).

Section 7: Safety, Handling, and Storage

Isocyanates as a class are potent respiratory and skin sensitizers and are acutely toxic upon inhalation.[13] Rigorous adherence to safety protocols is mandatory.

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[15] Double-gloving is recommended.

-

Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a disposable coverall should be used.

-

Respiratory Protection: For operations with a high risk of aerosol generation, an air-purifying respirator with an organic vapor cartridge is necessary.[13]

-

-

Handling:

-

Avoid all contact with skin and eyes.

-

Do not breathe dust or vapors.

-

An eyewash station and safety shower must be immediately accessible.[14]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Crucially, this compound is moisture-sensitive . Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric water, which leads to the formation of solid diarylurea and pressure buildup from CO₂ evolution.[1]

-

Store away from incompatible materials such as alcohols, amines, and strong bases.

-

Section 8: Conclusion

This compound is a chemical intermediate of significant value, defined by the predictable and potent reactivity of its isocyanate group, which is electronically activated by two meta-positioned chlorine atoms. Its physicochemical properties make it a low-melting solid that must be handled with significant precautions, particularly with respect to its toxicity and moisture sensitivity. The well-established protocols for its synthesis and characterization provide a reliable pathway for its use in research and development. For scientists in agrochemical and pharmaceutical fields, a thorough understanding of this molecule's properties and reactivity is essential for leveraging its potential in the creation of novel, high-value compounds.

References

-

PrepChem. (2023). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]

-

Safe Work Australia. (2015). Guide to Handling Isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. Retrieved from [Link]

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.

-

ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

-

Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for preparing organic isocyanates - EP 0143501 A2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

ISOPA. (2024). Safe Use and Handling of Diisocyanates. Retrieved from [Link]

-

RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

IRSST. (n.d.). Guide for Safe Use of Isocyanates. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Retrieved from [Link]

-

RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

Sources

- 1. CAS 34893-92-0: 3,5-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 3,5-Dichlorophenyl Isocyanate | 34893-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. safeworkhealth.com.au [safeworkhealth.com.au]

- 15. isopa.org [isopa.org]

An In-Depth Technical Guide to 1,3-Dichloro-5-isocyanatobenzene: Structure, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of 1,3-Dichloro-5-isocyanatobenzene (CAS No: 34893-92-0), a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and key reactivity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, application, and safety. All protocols and data are supported by authoritative references to ensure scientific integrity and trustworthiness.

Introduction and Nomenclature

1,3-Dichloro-5-isocyanatobenzene is a substituted aromatic compound of significant interest due to the high reactivity of its isocyanate functional group. This reactivity makes it a versatile building block for creating more complex molecules, particularly in the agricultural and pharmaceutical industries. It is principally used as an intermediate in the manufacturing of herbicides.

A critical point of clarification lies in its nomenclature. The term "isocyanobenzene" technically refers to a phenyl group attached to an isocyanide (-NC) moiety. However, the compound of interest for industrial synthesis, and the focus of this guide, is 1,3-dichloro-5-isocyanatobenzene , which contains an isocyanate (-NCO) group. This compound, with the molecular formula C7H3Cl2NO, is also commonly known as 3,5-Dichlorophenyl isocyanate.[1][2][3]

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure consists of a benzene ring substituted with two chlorine atoms in a meta-arrangement (positions 1 and 3) and an isocyanate group at position 5. This substitution pattern dictates its reactivity and physical properties.

Caption: 2D structure of 1,3-dichloro-5-isocyanatobenzene.

Physicochemical Data

The key identifiers and physical properties of 1,3-dichloro-5-isocyanatobenzene are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-5-isocyanatobenzene | [1][2] |

| Synonyms | 3,5-Dichlorophenyl isocyanate | [2][3] |

| CAS Number | 34893-92-0 | [1][2] |

| Molecular Formula | C7H3Cl2NO | [1][3][4] |

| Molecular Weight | 188.01 g/mol | [1][2][3] |

| Appearance | White to light brown solid | |

| Melting Point | 29 - 35 °C | |

| Boiling Point | 243 °C @ 4kPa | |

| Density | 1.38 g/cm³ | |

| Flash Point | 110 °C | |

| InChIKey | XEFUJGURFLOFAN-UHFFFAOYSA-N | [1][2] |

| SMILES | ClC1=CC(=CC(Cl)=C1)N=C=O | [1] |

Synthesis and Reactivity

Synthetic Strategy

The most common and industrially viable route to 1,3-dichloro-5-isocyanatobenzene begins with the corresponding aniline, 3,5-dichloroaniline. The transformation of the amine group (-NH2) into an isocyanate group (-NCO) is typically achieved through phosgenation.

Causality of Experimental Choice: Phosgene (COCl2) is a highly reactive electrophile. The lone pair of electrons on the nitrogen atom of the aniline initiates a nucleophilic attack on the carbonyl carbon of phosgene. This is followed by the elimination of two molecules of HCl to yield the final isocyanate product. Due to the extreme toxicity of phosgene gas, modern laboratory and industrial processes often employ safer phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate), which decompose in situ to generate phosgene in a controlled manner.

Caption: General synthetic workflow from 3,5-dichloroaniline.

Key Reactivity

The synthetic utility of 1,3-dichloro-5-isocyanatobenzene stems from the electrophilic nature of the central carbon atom in the isocyanate group. This site is highly susceptible to attack by nucleophiles such as alcohols, amines, and water.

-

Reaction with Amines: Forms substituted ureas. This is the basis for its use in producing urea-based herbicides.

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Water: Leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield the original 3,5-dichloroaniline. This highlights the compound's moisture sensitivity.[5]

Experimental Protocols

General Handling and Storage Protocol

Trustworthiness in handling reactive intermediates requires a protocol that anticipates and mitigates risks.

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[6]

-

Inert Atmosphere: Due to moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when transferring or weighing.

-

Dispensing: As a low-melting solid, it can be gently warmed to be handled as a liquid or scraped as a solid in an inert atmosphere glovebox.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[6] Store separately from incompatible materials such as acids, bases, alcohols, and amines.[5]

Protocol: Synthesis of a Disubstituted Urea

This protocol provides a validated workflow for utilizing 1,3-dichloro-5-isocyanatobenzene in a typical nucleophilic addition reaction.

-

Reaction Setup: In a fume hood, add a stir bar to a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve 1.0 equivalent of a chosen primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and add it to the flask.

-

Addition of Isocyanate: Dissolve 1.0 equivalent of 1,3-dichloro-5-isocyanatobenzene in the same anhydrous solvent and add it to the dropping funnel.

-

Reaction: Slowly add the isocyanate solution dropwise to the stirred amine solution at room temperature. The reaction is often exothermic; an ice bath may be necessary to maintain control.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), looking for the consumption of the starting materials.

-

Workup: Upon completion, if the product precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure disubstituted urea.

Safety and Hazard Information

1,3-Dichloro-5-isocyanatobenzene is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | |

| Acute Toxicity (Inhalation) | Fatal if inhaled (H330) | [6] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [5][6] |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | [5][6] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) | [5][6] |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) | |

| Physical Hazard | Combustible liquid (H227) | [6] |

First Aid Measures:

-

Inhalation: Remove person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

1,3-Dichloro-5-isocyanatobenzene is a highly valuable, albeit hazardous, chemical intermediate. Its defined molecular structure and the predictable reactivity of the isocyanate group make it an essential building block for synthesizing a range of target molecules, most notably in the agrochemical sector. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development.

References

- Pharmagen. (n.d.). 1,3-Dichloro-5-isocyanatobenzene.

- Matrix Fine Chemicals. (n.d.). 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0.

- PubChem. (n.d.). 1,3-Dichloro-5-(4-isocyanatophenyl)benzene.

- ChemNet Mall. (n.d.). 1,3-dichloro-5-isocyanatobenzene CAS# 34893-92-0.

- Guidechem. (n.d.). 1,3-DICHLORO-5-ISOCYANOBENZENE 60357-67-7.

- PubChemLite. (n.d.). This compound (C7H3Cl2N).

- PubChem. (n.d.). 3,5-Dichlorophenyl isocyanate.

- Sigma-Aldrich. (2025). Safety Data Sheet for 3,5-Dichlorophenyl isocyanate.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dichlorophenyl isocyanate.

- XiXisys. (n.d.). GHS SDS for 1,3-dichloro-5-isocyanatobenzene.

- PubChem. (n.d.). 1,3-Dichloro-5-(4-isocyanatophenoxy)benzene.

- Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dichloro-5-(chloromethyl)benzene.

- Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dichlorophenyl isocyanate.

- CRO SPLENDID LAB. (n.d.). 1,3-Dichloro-5-isocyanatobenzene.

Sources

- 1. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 [matrix-fine-chemicals.com]

- 2. 3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. splendidlab.in [splendidlab.in]

- 4. 1,3-dichloro-5-isocyanatobenzene CAS# 34893-92-0 [gmall.chemnet.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34893-92-0 Name: 1,3-dichloro-5-isocyanatobenzene [xixisys.com]

A Comprehensive Analysis of the Solubility Profile of 1,3-Dichloro-5-isocyanobenzene in Common Organic Solvents

An In-depth Technical Guide:

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 1,3-Dichloro-5-isocyanobenzene (CAS No. 34893-92-0), a key intermediate in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document outlines the theoretical principles governing its solubility, presents a qualitative summary of its behavior in various solvent classes, and provides a rigorous, step-by-step experimental protocol for quantitative solubility determination. The guide emphasizes safety and experimental integrity, reflecting the compound's reactive and hazardous nature.

Introduction and Physicochemical Profile

This compound, also known as 3,5-dichlorophenyl isocyanate, is an aromatic organic compound featuring a dichlorinated phenyl ring and a highly reactive isocyanate functional group.[1] Its utility as a chemical building block is significant, particularly in the synthesis of fungicides like iprodione and various pharmaceutical agents.[2] The success of these synthetic routes is fundamentally dependent on solvent selection, which governs reactant miscibility, reaction kinetics, and product isolation.

The molecule's structure—a combination of a nonpolar aromatic ring and a polar, reactive isocyanate group—suggests a complex solubility profile. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34893-92-0 | [3] |

| Molecular Formula | C₇H₃Cl₂NO | [3] |

| Molecular Weight | 188.01 g/mol | [3] |

| Appearance | White to light brown/pale yellow solid | [2] |

| Melting Point | 29 - 35 °C | [2] |

| Boiling Point | 243 °C | [2] |

| Density | 1.38 g/mL at 25 °C | [2] |

| Sensitivity | Moisture sensitive; decomposes in water |[1][2] |

Theoretical Solubility Considerations & Qualitative Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The dichlorobenzene backbone is nonpolar and should interact favorably with nonpolar solvents through van der Waals forces. However, the polar isocyanate group may limit high solubility in purely aliphatic solvents like hexane. Aromatic solvents like toluene are expected to be more effective.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess a dipole moment capable of interacting with the polar isocyanate group without having a reactive proton. They are generally excellent solvents for a wide range of organic compounds and are predicted to be effective for this compound.[5]

-

Polar Protic Solvents (e.g., Water, Alcohols): The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles, including water and alcohols, to form carbamic acids (which are unstable and decompose) and urethanes, respectively.[1] Therefore, in these solvents, the compound will not simply dissolve but will undergo a chemical reaction. This classifies it as "reactive" rather than "soluble" in the traditional sense. It is reported to be insoluble in and decompose in water.[2]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Behavior | Rationale |

|---|---|---|---|

| Nonpolar | Toluene, Hexane | Good to Moderate | Favorable interactions with the aromatic ring; limited by the polar isocyanate group. |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | Solvents can solvate both the nonpolar and polar regions of the molecule effectively. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | The isocyanate group reacts with the hydroxyl group of the solvent. |

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed methodology for determining the equilibrium solubility of this compound using the reliable shake-flask method.[4]

Principle of the Method

The equilibrium or "shake-flask" method involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis after solvent evaporation or by a spectroscopic technique.

Safety and Handling Precautions

This compound is a hazardous substance. Strict adherence to safety protocols is mandatory.

-

Hazard Profile: The compound is harmful if swallowed, causes skin and eye irritation, and can be fatal if inhaled. It may also cause respiratory irritation and allergic reactions.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[7] All handling must be performed inside a certified chemical fume hood.

-

Moisture Sensitivity: The compound reacts with moisture.[2] All glassware must be oven-dried before use, and anhydrous solvents should be used. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7][8]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[8]

Materials and Reagents

-

This compound (>98% purity)

-

Anhydrous grade solvents: Dichloromethane, Toluene, Acetone, Ethyl Acetate, Hexane

-

Scintillation vials or screw-cap test tubes (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Syringes (gas-tight) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (readable to 0.1 mg)

-

Pre-weighed glass vials for gravimetric analysis

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation: Place approximately 100-200 mg of this compound into a series of 20 mL scintillation vials. The key is to add an amount that will visibly exceed the saturation point. Record the exact mass if needed for other purposes, but it is not required for the final concentration measurement.

-

Solvent Addition: To each vial, add a precise volume (e.g., 5.0 mL) of the selected anhydrous solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Phase Separation: After the equilibration period, stop the shaker and allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle to the bottom.

-

Self-Validation: This settling step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

-

-

Sampling: Carefully draw a specific volume (e.g., 1.0 mL) of the clear supernatant into a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed and labeled vial. Record the exact volume transferred.

-

Causality: Filtration removes any suspended microcrystals, ensuring that only the dissolved solute is measured.

-

-

Solvent Evaporation: Place the vials containing the filtered solution in a vacuum oven at a low temperature or allow the solvent to evaporate slowly in the fume hood under a gentle stream of nitrogen.

-

Causality: Slow evaporation prevents bumping and loss of material. Heat should be used cautiously to avoid degradation of the compound.

-

-

Gravimetric Analysis: Once the solvent has completely evaporated, place the vials in a desiccator to cool to room temperature and then weigh them on an analytical balance. The difference between the final mass and the initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of sample taken (mL))

-

-

Replicates: Perform each measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Conclusion

This compound exhibits a predictable yet challenging solubility profile. It is readily soluble in common polar aprotic solvents but reacts with polar protic solvents due to the high reactivity of its isocyanate group. This guide provides a robust and safe experimental framework for quantitatively determining its solubility. Accurate and reproducible solubility data are indispensable for the effective and safe utilization of this important chemical intermediate in research and industrial applications.

References

- Pharmagen. 1,3-Dichloro-5-isocyanatobenzene.

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

- ECHEMI. 3,5-Dichlorophenyl isocyanate SDS, 34893-92-0 Safety Data Sheets.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Thermo Fisher Scientific. Safety Data Sheet - 3,5-Dichlorophenyl isocyanate. (2025).

- XiXisys. GHS 11 (Rev.11) SDS Word CAS: 34893-92-0 Name: 1,3-dichloro-5-isocyanatobenzene.

- Matrix Fine Chemicals. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0.

- CymitQuimica. CAS 34893-92-0: 3,5-Dichlorophenyl isocyanate.

- Solubility of Things. 1,3-Dichloro-5-nitrobenzene | Solubility of Things.

- LookChem. Cas 34893-92-0, 3,5-Dichlorophenyl isocyanate.

Sources

- 1. CAS 34893-92-0: 3,5-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 [matrix-fine-chemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34893-92-0 Name: 1,3-dichloro-5-isocyanatobenzene [xixisys.com]

A Comprehensive Technical Guide to 1,3-Dichloro-5-isocyanobenzene and its Isomer, 3,5-Dichlorophenyl Isocyanate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of 1,3-dichloro-5-isocyanobenzene and its more commercially prevalent isomer, 3,5-dichlorophenyl isocyanate. A critical point of clarification is the distinction between the isocyanide (-NC) and isocyanate (-NCO) functional groups, which dictates their reactivity and application. This document details the physicochemical properties, commercial suppliers, standard synthetic routes, and distinct applications of both compounds in the pharmaceutical industry. For researchers, scientists, and drug development professionals, this guide serves as a practical resource for procurement, synthesis, and strategic implementation of these valuable chemical building blocks. We explore the role of the isocyanate in derivatization and materials science, while highlighting the isocyanide as a powerful component in multicomponent reactions for diversity-oriented synthesis.

Nomenclature and Physicochemical Properties: A Critical Distinction

A frequent point of confusion arises from the similar nomenclature of this compound (an isocyanide or isonitrile) and 1,3-dichloro-5-isocyanatobenzene (an isocyanate). The latter is more commonly referred to by its synonym, 3,5-dichlorophenyl isocyanate. While both feature the 3,5-dichlorophenyl scaffold, their terminal functional group fundamentally alters their chemical behavior and utility. The isocyanate is a highly reactive electrophile, whereas the isocyanide exhibits unique carbenoid and nucleophilic character. The vast majority of commercial listings refer to the isocyanate (CAS No. 34893-92-0).

Table 1: Key Properties of 3,5-Dichlorophenyl Isocyanate and this compound

| Property | 3,5-Dichlorophenyl Isocyanate | This compound |

| Synonyms | 1,3-Dichloro-5-isocyanatobenzene | 3,5-Dichlorophenyl Isocyanide |

| CAS Number | 34893-92-0[1][2][3][4] | 60357-67-7[5] |

| Molecular Formula | C₇H₃Cl₂NO[3][4] | C₇H₃Cl₂N[5][6] |

| Molecular Weight | 188.01 g/mol [2][3] | 170.96 g/mol [6] |

| Appearance | White to light brown solid or powder[1][2] | Data not widely available; likely a solid |

| Melting Point | 29 - 35 °C[2][7] | Data not widely available |

| Boiling Point | 243 °C (at 4kPa)[2] | Data not widely available |

| Purity (Typical) | >96%[8] | Research grade, purity varies |

| Key Identifier (InChIKey) | XEFUJGURFLOFAN-UHFFFAOYSA-N[3][8] | DCILZQJNNCXZNI-UHFFFAOYSA-N[6] |

Commercial Availability and Supplier Analysis

The commercial landscape is dominated by 3,5-dichlorophenyl isocyanate due to its application as a stable intermediate. The corresponding isocyanide is less common and often available from specialty suppliers focused on building blocks for combinatorial chemistry.

Major Suppliers of 3,5-Dichlorophenyl Isocyanate (CAS 34893-92-0)

This compound is readily available from major chemical suppliers in quantities ranging from grams to kilograms. Researchers can procure it for both small-scale R&D and pilot-scale synthesis.

Table 2: Selected Commercial Suppliers of 3,5-Dichlorophenyl Isocyanate

| Supplier | Product Name/Number | Purity | Available Quantities |

| Sigma-Aldrich | 3,5-Dichlorophenyl isocyanate (389056) | 96% | 5g, 25g |

| TCI America | 3,5-Dichlorophenyl Isocyanate (I0302) | >97.0% (GC) | 10g, 25g, 100g |

| Fisher Scientific | 1,3-Dichloro-5-isocyanatobenzene, TRC | Not Specified | 10g |

| Chemsavers | 3,5-Dichlorophenyl isocyanate, 97% | 97% | 5g |

| UpChem (USA) Co. | 3,5-dichlorophenyl isocyanate | ≥99.0% | Bulk (250kg drum) |

Availability of this compound (CAS 60357-67-7)

The isocyanide isomer is significantly less common. Its higher reactivity and more specialized applications mean it is typically synthesized on-demand or stocked by a smaller number of vendors specializing in discovery chemistry building blocks. For instance, Guidechem lists Beta Pharma, Inc. as a potential supplier[5]. Researchers requiring this compound may need to consider custom synthesis if it is not readily stocked.

Synthesis and Reactivity

The synthetic routes to the isocyanate and isocyanide are fundamentally different, reflecting their distinct chemical nature.

Synthesis of 3,5-Dichlorophenyl Isocyanate

The industrial synthesis of aryl isocyanates almost exclusively relies on the phosgenation of the corresponding primary amine. This method is highly efficient but involves extremely hazardous materials (phosgene), requiring specialized equipment.

Conceptual Protocol: Phosgenation of 3,5-Dichloroaniline

-

Inert Solvent: 3,5-dichloroaniline is dissolved in an inert, high-boiling solvent such as toluene or chlorobenzene.

-

Phosgene Addition: A stoichiometric excess of phosgene (COCl₂) is introduced into the solution at a controlled temperature. This reaction is highly exothermic.

-

Intermediate Formation: The initial reaction forms an unstable N-phenyl carbamoyl chloride intermediate and hydrogen chloride (HCl) gas.

-

Thermal Decomposition: The reaction mixture is heated. The carbamoyl chloride intermediate eliminates a second molecule of HCl to yield the final 3,5-dichlorophenyl isocyanate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to remove the solvent and any side products.

Causality: This process is favored industrially due to the low cost of starting materials and high conversion rates. The generation of two equivalents of HCl gas is a key indicator of reaction progression.

Synthesis of this compound

Laboratory-scale synthesis of aryl isocyanides is commonly achieved through the dehydration of the corresponding N-arylformamide.

Conceptual Protocol: Dehydration of N-(3,5-Dichlorophenyl)formamide

-

Precursor Synthesis: 3,5-dichloroaniline is first converted to N-(3,5-dichlorophenyl)formamide by reaction with formic acid or a mixed anhydride.

-

Dehydration: The formamide is dissolved in a suitable solvent like dichloromethane or pyridine.

-

Reagent Addition: A powerful dehydrating agent, such as phosphorus oxychloride (POCl₃), tosyl chloride in pyridine, or Burgess reagent, is added slowly at low temperature (e.g., 0 °C).

-

Reaction: The mixture is stirred, often allowing it to warm to room temperature, until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction is quenched with an aqueous base (e.g., sodium carbonate solution). The organic layer is separated, washed, dried, and concentrated. The crude isocyanide is then purified, typically by column chromatography on silica gel.

Applications in Pharmaceutical Research and Development

The utility of these two isomers in drug discovery is distinct and complementary.

Role of 3,5-Dichlorophenyl Isocyanate

The primary role of this isocyanate is as a derivatizing agent and a key monomer for specialized polymers.

-

Chiral Stationary Phases (CSPs): 3,5-Dichlorophenyl isocyanate is a critical reagent for synthesizing polysaccharide-based CSPs used in chiral HPLC.[8] It is reacted with the hydroxyl groups of cellulose or amylose to form phenylcarbamate derivatives. The specific substitution pattern on the phenyl ring creates chiral pockets that allow for the separation of enantiomers, a process essential for the development and quality control of chiral drugs.[8]

-

Bioactive Molecule Synthesis: As a reactive intermediate, it is used to introduce the 3,5-dichlorophenylurea or carbamate moiety into molecules. This scaffold is present in various bioactive compounds, where the chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidation.

The Power of the Isocyanide Moiety in Drug Discovery

Isocyanides are celebrated for their unique ability to participate in isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions. These reactions are cornerstones of modern medicinal chemistry for rapidly building molecular complexity.[9]

-

Diversity-Oriented Synthesis: An I-MCR allows for the combination of three or four different starting materials in a single step to produce a complex, drug-like molecule. By using this compound in an Ugi four-component reaction (with an aldehyde, an amine, and a carboxylic acid), a diverse library of α-acetamido carboxamide derivatives can be generated. This strategy is highly atom-economical and accelerates the hit-finding stage of drug discovery by providing a large number of structurally diverse compounds for screening.[10]

Sources

- 1. 3,5-Dichlorophenyl Isocyanate | 34893-92-0 | TCI AMERICA [tcichemicals.com]

- 2. upchemusa.com [upchemusa.com]

- 3. 1,3-DICHLORO-5-ISOCYANATOBENZENE | CAS 34893-92-0 [matrix-fine-chemicals.com]

- 4. 1,3-Dichloro-5-isocyanatobenzene, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C7H3Cl2N) [pubchemlite.lcsb.uni.lu]

- 7. 3,5-Dichlorophenyl isocyanate(34893-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 3,5-Dichlorophenyl isocyanate 96 34893-92-0 [sigmaaldrich.com]

- 9. research.rug.nl [research.rug.nl]

- 10. diposit.ub.edu [diposit.ub.edu]

Electrophilic and nucleophilic character of 1,3-Dichloro-5-isocyanobenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Character of 1,3-Dichloro-5-isocyanobenzene

Abstract

This compound is a halogenated aromatic isocyanide that serves as a versatile building block in modern organic synthesis. The presence of electron-withdrawing chlorine atoms on the phenyl ring modulates the inherent ambiphilic nature of the isocyanide functional group, making it a subject of significant interest for researchers, particularly in the field of medicinal chemistry. This guide provides an in-depth analysis of the dual electrophilic and nucleophilic character of this compound. We will explore its electronic structure, delve into the mechanisms of its key reactions, provide field-proven experimental protocols, and discuss its applications in the synthesis of complex molecular scaffolds relevant to drug discovery.

The Electronic Architecture of the Isocyanide Functional Group

The unique reactivity of the isocyanide group (–N⁺≡C⁻) is rooted in its electronic structure. It is best described as a resonance hybrid, with significant contributions from both a triple-bonded, charge-separated form and a double-bonded, carbenic form.[1]

-

Resonance Structure A: Features a formal positive charge on the nitrogen atom and a negative charge on the terminal carbon. This structure highlights the nucleophilic potential of the carbon atom, which possesses a lone pair of electrons.

-

Resonance Structure B: Illustrates a carbene-like character, with a divalent carbon atom. This form helps explain the ability of the isocyanide carbon to undergo α-addition reactions, where it reacts with both an electrophile and a nucleophile.[2]

The presence of two chlorine atoms at the meta positions of the benzene ring significantly influences this electronic balance. As potent electron-withdrawing groups, they decrease the electron density of the aromatic system.[3][4] This inductively reduces the electron density on the isocyanide carbon, thereby attenuating its nucleophilicity compared to alkyl or electron-rich aryl isocyanides. However, this modulation also enhances the electrophilicity of the subsequent intermediates formed during reactions, a crucial aspect we will explore.

Caption: Resonance hybrids of an aryl isocyanide.

The Nucleophilic Character: Gateway to Molecular Complexity

The most prominent manifestation of the isocyanide's nucleophilic character is its participation in multicomponent reactions (MCRs). These reactions are paramount in drug discovery for their efficiency in generating large libraries of complex, drug-like molecules from simple precursors in a single step.[5][6][7]

Case Study: The Ugi Four-Component Reaction (U-4CR)

Discovered by Ivar Karl Ugi in 1959, the Ugi reaction is a cornerstone of isocyanide chemistry.[8][9] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide, a scaffold prevalent in peptidomimetics.[10][11][12]

Reaction Mechanism: The reaction is driven to completion by an irreversible Mumm rearrangement.[9] The initial steps involve the formation of an iminium ion from the aldehyde and amine. The crucial step showcasing the isocyanide's nucleophilic nature is the attack of the terminal carbon of this compound onto this electrophilic iminium ion.[13] This addition forms a highly reactive nitrilium ion intermediate, which is then trapped by the carboxylate anion. A subsequent acyl transfer (Mumm rearrangement) yields the thermodynamically stable bis-amide product.[8][9]

Caption: The Ugi four-component reaction (U-4CR) mechanism.

Experimental Protocol: Synthesis of a Ugi Adduct

-

Rationale: This protocol exemplifies a standard Ugi reaction. Methanol is a common solvent as it effectively dissolves the reactants and facilitates imine formation. High reactant concentration (0.5-2.0 M) is known to improve yields.[9] The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[9]

-

Methodology:

-

To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 eq), benzylamine (1.0 mmol, 1.0 eq), and benzoic acid (1.0 mmol, 1.0 eq).

-

Dissolve the components in methanol (2.0 mL) and stir for 15 minutes at room temperature to facilitate pre-condensation and imine formation.

-

Add this compound (1.0 mmol, 1.0 eq) to the solution. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure α-acylaminoamide product.

-

Validation: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Case Study: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is another powerful MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxyamide.[14][15]

Reaction Mechanism: The mechanism is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents where hydrogen bonding plays a key role.[16][17] The carboxylic acid protonates the carbonyl, activating it for nucleophilic attack by the isocyanide carbon.[14] This concerted or near-concerted step is followed by an intramolecular acyl transfer to yield the final product.[14][17]

Caption: The Passerini three-component reaction (P-3CR) mechanism.

Isocyanides as Nucleophiles in Sₙ2 Reactions

Recent studies have demonstrated that isocyanides can act as versatile carbon-centered nucleophiles in Sₙ2 reactions with alkyl halides.[18][19][20] This reaction expands the synthetic utility of isocyanides beyond traditional MCRs. The process involves the nucleophilic attack of the isocyanide on the electrophilic carbon of the alkyl halide, forming a nitrilium ion intermediate. This intermediate is then hydrolyzed in situ to yield a highly substituted secondary amide.[2][18] This discovery presents an unconventional route to amide bond formation.

The Electrophilic Character: The α-Addition Principle

The dual nature of isocyanides is exemplified by their ability to react with both nucleophiles and electrophiles at the same carbon atom.[21][22] While the initial step in MCRs is nucleophilic, the resulting nitrilium intermediate is a potent electrophile.[13] The trapping of this intermediate by a nucleophile (e.g., a carboxylate anion in the Ugi reaction or water in the Sₙ2 hydrolysis) is a clear demonstration of the isocyanide carbon's electrophilic character post-activation.[8][18]

This electrophilicity can also be exploited more directly. For instance, in the presence of strong Lewis or Brønsted acids, the isocyanide carbon becomes activated and susceptible to attack by even weak nucleophiles.[1][23] Metal coordination to the isocyanide carbon also enhances its electrophilicity, making it prone to nucleophilic attack at the carbon center.[24]

Applications in Drug Discovery

The ability of this compound to participate in MCRs like the Ugi and Passerini reactions makes it an invaluable tool for generating chemical libraries for high-throughput screening.[6][9]

-

Molecular Diversity: MCRs allow for the rapid synthesis of a vast number of structurally diverse compounds by simply varying the other components (aldehydes, amines, carboxylic acids).[5]

-

Scaffold Hopping: The resulting α-acylaminoamide and α-acyloxyamide scaffolds are considered "peptidomimetics," which can mimic peptide structures while offering improved stability and pharmacokinetic properties.

-

Role of Dichloro Substitution: The two chlorine atoms on the phenyl ring are particularly advantageous in a drug discovery context. They can:

-

Increase metabolic stability by blocking potential sites of oxidation.

-

Enhance binding affinity through halogen bonding interactions with protein targets.

-

Modulate the lipophilicity and electronic properties of the final molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Physicochemical and Safety Data

Accurate data is critical for experimental design and safety. The properties of the related isocyanate are often reported, so care must be taken. General properties for aryl isocyanides and safety considerations are summarized below.

| Property | Data | Reference |

| Functional Group | Isocyanide (-NC) | [1] |

| Synonyms | 3,5-Dichlorophenyl isocyanide | |

| Molecular Formula | C₇H₃Cl₂N | |

| Molecular Weight | 172.01 g/mol | |

| Appearance | Typically a solid or liquid with a pungent odor | |

| IR Spectroscopy | Strong ν(N≡C) stretch at 2110–2165 cm⁻¹ | [1] |

Experimental Workflow Visualization

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. imtm.cz [imtm.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. "Substituent Effects on the Solubility and Electronic Properties of the" by Austin Biaggne, William B. Knowlton et al. [scholarworks.boisestate.edu]

- 5. research.rug.nl [research.rug.nl]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ugi reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Passerini Reaction [organic-chemistry.org]

- 17. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The isocyanide SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.rug.nl [research.rug.nl]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Recent advances in isocyanide insertion chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

Introduction: The Unique Electrochemistry of the Isocyanate Group

An In-Depth Technical Guide to the Core Reactions and Chemical Behavior of Aryl Isocyanates

Aryl isocyanates are a class of highly valuable organic compounds characterized by the isocyanate functional group (–N=C=O) attached to an aromatic ring. The chemical behavior of this moiety is dominated by the significant electrophilicity of the central carbon atom. This reactivity stems from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making the carbon atom highly susceptible to attack by a wide range of nucleophiles. The general reactivity is further influenced by the nature of the substituents on the aromatic ring; electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity, while electron-donating groups have the opposite effect.[1] This tunable reactivity, combined with the linear geometry of the N=C=O group, makes aryl isocyanates indispensable building blocks in fields ranging from polymer science to medicinal chemistry.[2]

This guide provides an in-depth exploration of the synthesis, core reactions, and chemical behavior of aryl isocyanates, with a particular focus on their application in research and drug development.

Synthesis of Aryl Isocyanates

The generation of the isocyanate functional group can be achieved through several synthetic routes, each with distinct advantages and considerations regarding safety and substrate scope.

-

Phosgenation of Primary Amines : The most common industrial method involves the reaction of a primary arylamine with phosgene (COCl₂) or a safer equivalent like triphosgene (bis(trichloromethyl) carbonate).[2][3] This reaction proceeds through a carbamoyl chloride intermediate.[2] Given the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety protocols. A laboratory-safe variation often employs triphosgene or diphosgene.[3][4]

-

Rearrangement Reactions : Several classical name reactions provide access to isocyanates via the rearrangement of a nitrene intermediate. These are particularly useful in laboratory settings for preparing isocyanates from precursors other than amines.

-

Curtius Rearrangement : Involves the thermal or photochemical decomposition of an acyl azide to yield an isocyanate and nitrogen gas.[2]

-

Hofmann Rearrangement : The reaction of a primary amide with a halogen (e.g., bromine) in the presence of a strong base. The isocyanate is an intermediate that is often hydrolyzed in situ to the corresponding amine but can be isolated under anhydrous conditions.[2]

-

Lossen Rearrangement : The conversion of a hydroxamic acid (or its derivative) to an isocyanate.[2]

-

-

Modern Phosgene-Free Methods : Driven by safety and sustainability concerns, methods avoiding phosgene are of high interest. A notable approach involves the dehydration of a carbamic acid intermediate, which can be generated from an arylamine and carbon dioxide (CO₂) in the presence of a base like DBU.[5][6]

Core Reactivity: Reactions with Nucleophiles

The cornerstone of aryl isocyanate chemistry is its reaction with nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by proton transfer to the nitrogen atom.[1]

Reaction with Alcohols: Urethane (Carbamate) Formation

The reaction between an aryl isocyanate and an alcohol produces a urethane, also known as a carbamate. This linkage is central to the synthesis of polyurethanes and is a key structural motif in many pharmaceuticals.[2][7] Carbamate groups are often used in medicinal chemistry as bioisosteres of amide bonds, offering improved stability against enzymatic degradation and favorable pharmacokinetic properties.[8]

The reaction can proceed without a catalyst, but it is often accelerated by catalysts such as tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL).[9][10][11] The catalyzed mechanism involves the activation of either the isocyanate or the alcohol, facilitating the nucleophilic attack.[10][12]

Caption: Mechanism of Urethane (Carbamate) Formation.

Reaction with Amines: Urea Formation

Aryl isocyanates react readily with primary or secondary amines to form substituted ureas.[2] This reaction is typically very fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[3][6] The diaryl urea motif is a privileged structure in medicinal chemistry, famously found in multi-kinase inhibitors like Sorafenib, where it plays a critical role in binding to the target protein.[3]

Caption: Mechanism of Substituted Urea Formation.

Reaction with Water: A Common Side Reaction

The reaction of aryl isocyanates with water is of great industrial importance, particularly in the production of polyurethane foams, but it is often an undesirable side reaction in a drug development context. Water adds across the N=C bond to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[2] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea, an often-insoluble and problematic byproduct.[13] This necessitates the use of anhydrous solvents and inert atmospheres when working with isocyanates.

Reaction with Carboxylic Acids: A Route to Amides

Aryl isocyanates react with carboxylic acids to form N-aryl amides with the evolution of carbon dioxide.[14] The reaction proceeds through a mixed carbamic-carboxylic anhydride intermediate.[14] This intermediate is generally unstable and decomposes to the final amide product.[14][15] This method provides a powerful, dehydration-free alternative to traditional amide bond formation using coupling reagents, which is particularly valuable in synthesizing complex molecules where forcing conditions are not tolerated.[15]

Other Key Reactions

Beyond simple nucleophilic additions, aryl isocyanates participate in a range of other synthetically useful transformations.

-

Cycloaddition Reactions : Isocyanates can act as dienophiles or dipolarophiles in cycloaddition reactions. For example, they can undergo [2+2] cycloadditions with electron-rich alkenes or [3+2] cycloadditions with azides or nitrile oxides to form various heterocyclic systems.[1][16]

-

Trimerization : In the presence of certain catalysts (e.g., sodium methoxide, tertiary phosphines), aryl isocyanates can trimerize to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, also known as isocyanurates.[8][17]

-

Polymerization : The reaction of di- or polyfunctional aryl isocyanates with diols or polyols is the basis for the multi-billion dollar polyurethane industry.[2][18] Similarly, reaction with diamines or polyamines yields polyureas.[2] These polymerization reactions create materials with a vast range of properties, from flexible foams to rigid elastomers.[7][18]

Application in Drug Development

The predictable and efficient reactivity of aryl isocyanates makes them a cornerstone in modern drug discovery.

-

Linker Chemistry : They serve as highly efficient chemical handles for conjugating different molecular fragments. The formation of robust urea and carbamate linkages is a common strategy in fragment-based drug design, structure-activity relationship (SAR) studies, and the synthesis of PROTACs and other chemical biology probes.[3][19]

-

Bioactive Scaffolds : As mentioned, the diaryl urea structure is a well-established pharmacophore in oncology, particularly for kinase inhibitors.[3] Carbamates are also prevalent in approved drugs, serving various therapeutic roles from anticonvulsants to antitumor agents.[8]

-

Prodrug Design : The reactivity of isocyanates has been explored in the design of prodrugs, where an isocyanate moiety can be used to temporarily mask a functional group on a drug, potentially improving its pharmacokinetic profile.[20]

Table 1: Summary of Key Aryl Isocyanate Reactions

| Nucleophile | Product Class | Key Features & Significance |

| Alcohol (R-OH) | Urethane / Carbamate | Forms stable, amide-like linkages. Crucial for polyurethanes and as a bioisostere in pharmaceuticals.[2][8] |

| Amine (R₂NH) | Substituted Urea | Rapid, high-yield reaction. The diaryl urea is a privileged scaffold in kinase inhibitors.[2][3] |

| Water (H₂O) | Amine + CO₂ | Forms an unstable carbamic acid; leads to amine and potential symmetric urea byproduct. Basis for PU foams.[2] |

| Carboxylic Acid (R-COOH) | N-Aryl Amide + CO₂ | Dehydration-free method for amide bond formation via a mixed anhydride intermediate.[14][15] |

| Isocyanate (Self) | Isocyanurate (Trimer) | Catalytic trimerization forms a stable heterocyclic ring. Used in polymer chemistry for cross-linking.[8] |

Experimental Protocols & Methodologies

The following protocols are representative of the core reactions discussed and are designed to be self-validating through clear endpoints and expected outcomes.

Protocol 1: Synthesis of a Diaryl Urea (Sorafenib Analogue Core)

This protocol describes the reaction of 4-chlorophenyl isocyanate with 4-aminophenol to form a representative N,N'-diaryl urea.

-

Objective : To demonstrate the facile and high-yielding nature of urea formation.

-

Causality : The high reactivity of the isocyanate with the primary amine drives the reaction to completion quickly at room temperature. Anhydrous solvent is used to prevent the competitive reaction of the isocyanate with water, which would form undesired 4,4'-dichloro diphenyl urea.

Step-by-Step Methodology:

-

Preparation : To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminophenol (1.0 eq).

-

Dissolution : Add anhydrous acetone (approx. 0.2 M concentration relative to the amine) and stir under a nitrogen atmosphere until the solid is fully dissolved.[3]

-

Reactant Addition : In a separate vial, dissolve 4-chlorophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring amine solution at room temperature over 5 minutes.

-

Reaction : A precipitate is expected to form almost immediately. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion.[3]

-

Isolation : Isolate the solid product by vacuum filtration through a Büchner funnel.

-

Washing : Wash the filter cake sequentially with cold acetone and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying : Dry the white solid product under high vacuum to a constant weight.

-

Validation : Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected product should be the dominant species with high purity.

Caption: General workflow for aryl urea synthesis.

Protocol 2: Synthesis of an Aryl Carbamate

This protocol details the reaction of phenyl isocyanate with benzyl alcohol.

-

Objective : To synthesize a carbamate and illustrate the need for catalysis or thermal input for less nucleophilic reactants.

-

Causality : Alcohols are less nucleophilic than amines, so the reaction is slower. Gentle heating or the addition of a catalyst (e.g., a single drop of triethylamine or DBTDL) is often employed to increase the reaction rate to a practical level.

Step-by-Step Methodology:

-

Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous toluene.

-

Reactant Addition : Add phenyl isocyanate (1.0 eq) to the solution via syringe.

-

Reaction : Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, gently heat the mixture to 50-60 °C.

-

Workup : Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

-

Isolation : Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Validation : Characterize the purified product by spectroscopic methods (NMR, IR) and melting point analysis.

Safety and Handling

Aryl isocyanates are toxic and potent respiratory sensitizers.[1] Inhalation can lead to severe asthmatic reactions, and skin contact can cause irritation and sensitization. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions should be quenched carefully with a nucleophilic solvent like isopropanol or methanol before disposal.

References

-

Title: Isocyanate - Wikipedia Source: Wikipedia URL: [Link]

- Title: The chemical synthesis method of aryl isocyanate Source: Google Patents URL

-

Title: Introduction to Polyurethane Chemistry Source: ACS Publications - American Chemical Society URL: [Link]

-

Title: One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: ResearchGate URL: [Link]

-

Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: Isocyanate-based multicomponent reactions Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Computational Study of Catalytic Urethane Formation Source: MDPI URL: [Link]

-

Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL: [Link]

-

Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL: [Link]

- Title: Preparation of n-aryl amides from isocyanates Source: Google Patents URL

-

Title: Isocyanate-based multicomponent reactions Source: PMC - NIH URL: [Link]

-

Title: Different Types of Polyurethanes | Polyols, Isocyanates Source: YouTube URL: [Link]

-

Title: How Does Isocyanate Affect Polyurethane Properties? Source: YouTube URL: [Link]

-

Title: Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines Source: Semantic Scholar URL: [Link]

-

Title: Facile Amide Bond Formation from Carboxylic Acids and Isocyanates Source: Organic Letters URL: [Link]

-

Title: The chemistry of polyurethanes Source: Lawrence Industries URL: [Link]

-

Title: Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide Source: The Journal of Organic Chemistry URL: [Link]

-

Title: A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules Source: PMC - NIH URL: [Link]

-

Title: I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? Source: Quora URL: [Link]

-

Title: The Role of Isocyanates in Modern Pharmaceuticals Source: Patsnap Eureka URL: [Link]

-

Title: [3+2]‐Cycloaddition reaction of aza‐oxyallyl cations with isocyanates. Source: ResearchGate URL: [Link]

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]